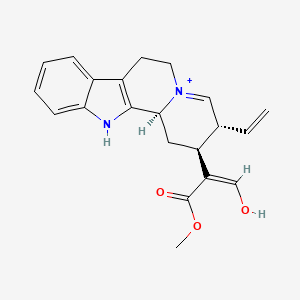

4,21-Dehydrocorynantheine aldehyde

Description

Structure

3D Structure

Properties

CAS No. |

85925-15-1 |

|---|---|

Molecular Formula |

C21H23N2O3+ |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

methyl (Z)-2-[(2S,3R,12bS)-3-ethenyl-2,3,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium-2-yl]-3-hydroxyprop-2-enoate |

InChI |

InChI=1S/C21H22N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,11-13,16,19,22H,1,8-10H2,2H3/p+1/t13-,16-,19-/m0/s1 |

InChI Key |

ALAYFJAHDKALQW-AXHNFQJDSA-O |

SMILES |

COC(=O)C(=CO)C1CC2C3=C(CC[N+]2=CC1C=C)C4=CC=CC=C4N3 |

Isomeric SMILES |

COC(=O)/C(=C\O)/[C@H]1C[C@H]2C3=C(CC[N+]2=C[C@@H]1C=C)C4=CC=CC=C4N3 |

Canonical SMILES |

COC(=O)C(=CO)C1CC2C3=C(CC[N+]2=CC1C=C)C4=CC=CC=C4N3 |

Origin of Product |

United States |

Biosynthesis of 4,21 Dehydrocorynantheine Aldehyde

Precursors and Early Stages of the Monoterpene Indole (B1671886) Alkaloid Pathway

The journey to 4,21-dehydrocorynantheine aldehyde begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole component, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpene portion.

Tryptamine (B22526) and Secologanin (B1681713) Incorporation

Tryptamine, the indole-containing precursor, is derived from the amino acid tryptophan through a decarboxylation reaction catalyzed by tryptophan decarboxylase. nih.govwikipedia.org Tryptophan itself is a product of the intricate shikimate pathway. researchgate.net

The monoterpene precursor, secologanin, is a secoiridoid synthesized from geranyl pyrophosphate (GPP) via the MEP pathway. wikipedia.orgnih.gov The biosynthesis of secologanin involves a series of enzymatic steps, including the action of geraniol (B1671447) 10-hydroxylase and secologanin synthase. biocyclopedia.comresearchgate.net

Strictosidine (B192452) Formation and Stereochemistry

The crucial condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine synthase (EC 4.3.3.2). wikipedia.orgnih.gov This enzyme facilitates a Pictet-Spengler reaction, forming the central precursor for virtually all monoterpene indole alkaloids: strictosidine. wikipedia.org The reaction is highly stereospecific, yielding exclusively the 3-α(S) isomer, which is essential for the correct downstream formation of the diverse array of alkaloids. wikipedia.orgnih.gov The enzyme acts as a molecular scaffold, orienting the substrates to ensure the correct stereochemical outcome. wikipedia.org

Enzymatic Deglycosylation of Strictosidine and Subsequent Hemiacetal Opening

Strictosidine, in its glycosylated form, is a stable molecule. The key to unlocking its biosynthetic potential lies in the removal of its glucose moiety. This is achieved by the enzyme strictosidine β-D-glucosidase (SGD; EC 3.2.1.105). nih.govwikipedia.org The deglycosylation results in the formation of a highly reactive and unstable intermediate known as the strictosidine aglycone. nih.govresearchgate.net This aglycone possesses a hemiacetal structure that spontaneously opens, generating a reactive dialdehyde. This ring-opening is a critical event, as it exposes the aldehyde functionalities that drive the subsequent rearrangements and cyclizations leading to various alkaloid skeletons. rsc.org

Formation of this compound from Strictosidine-Derived Intermediates

The ephemeral strictosidine aglycone is the direct precursor to this compound. Its formation is not a single, enzyme-catalyzed step but rather a consequence of the inherent chemical instability of the aglycone.

Proposed Mechanistic Pathways for Aldehyde Generation

Following the opening of the hemiacetal ring of the strictosidine aglycone, a cascade of spontaneous chemical rearrangements occurs. The resulting dialdehyde exists in equilibrium with several isomeric forms, including iminium species. The formation of the aldehyde group in what will become this compound is a direct result of this ring-opening. The 4,21-dehydro bond is formed through a subsequent intramolecular cyclization and rearrangement of the reactive intermediates. Trapping experiments conducted in the presence of strictosidine glucosidase and a reducing agent have confirmed the transient existence of dehydrocorynantheine aldehyde, underscoring its role as a bona fide, albeit fleeting, intermediate in the biosynthetic pathway.

The strictosidine aglycone can be considered a "molecular hub" from which various alkaloid skeletons diverge. It can spontaneously rearrange to form other key intermediates such as 4,21-dehydrogeissoschizine (B1238243), cathenamine (B1202132), and epi-cathenamine. nih.gov The isolation of 4,21-dehydrogeissoschizine from plant sources and its subsequent conversion to other alkaloid types provides strong evidence for its role as a central, rearrangeable intermediate. rsc.org

Identification of Specific Enzymatic Transformations

In essence, the biosynthesis of this compound is a fascinating interplay between precise enzymatic control in the early stages and the inherent chemical reactivity of a key intermediate in the later stages. This combination of enzymatic catalysis and spontaneous chemical rearrangement is a hallmark of the elegant and efficient strategies employed by plants to generate a vast diversity of complex natural products.

Model Plant Systems and Cell Culture Applications for Biosynthetic Studies

The elucidation of the biosynthetic pathway of this compound and its downstream derivatives has been greatly advanced by the use of plant cell suspension cultures and studies in various model plant species. These systems offer a controlled environment to investigate enzymatic reactions, identify intermediates, and understand the regulation of metabolic pathways.

Investigations in Catharanthus roseus Cell Suspension Cultures

Cell suspension cultures of the Madagascar periwinkle, Catharanthus roseus, have been instrumental in dissecting the early stages of MIA biosynthesis. Within these cultures, the formation of this compound is a critical step.

The process begins with strictosidine, which is synthesized from the condensation of tryptamine and secologanin. Strictosidine is then deglycosylated by the enzyme strictosidine-β-d-glucosidase (SGD). This enzymatic action results in a highly reactive aglycone. This unstable intermediate spontaneously rearranges to form more stable compounds, including cathenamine, epi-cathenamine, and notably, 4,21-dehydrogeissoschizine, which is in equilibrium with this compound nih.gov.

Recent research has uncovered a fascinating regulatory mechanism involving an alternative splicing variant of the SGD enzyme. This shorter isoform, termed shSGD, lacks β-glucosidase activity. Instead, it interacts with the functional SGD enzyme, leading to the disruption of its multimeric structure. This disruption significantly inhibits SGD activity, thereby impacting the downstream synthesis of MIAs derived from this compound. The ratio of the functional SGD to the inhibitory shSGD varies depending on the plant organ and environmental conditions, suggesting a sophisticated control mechanism for MIA biosynthesis nih.govresearchgate.net.

| Enzyme/Protein | Function in C. roseus | Effect on this compound Formation |

| Strictosidine-β-d-glucosidase (SGD) | Catalyzes the deglycosylation of strictosidine. | Essential for the formation of the reactive aglycone precursor. |

| shSGD (short isoform) | Interacts with and inhibits SGD activity. | Acts as a negative regulator, reducing the overall synthesis. |

Contributions from Rauwolfia serpentina and Related Plant Species

Rauwolfia serpentina, commonly known as Indian snakeroot, is another important medicinal plant renowned for its production of a wide range of MIAs, including ajmaline (B190527) and reserpine. Studies on Rauwolfia species have further solidified the role of this compound as a key intermediate.

Similar to C. roseus, the biosynthesis of indole alkaloids in Rauwolfia serpentina initiates with the formation of strictosidine nih.govnih.gov. The subsequent deglycosylation of strictosidine is also a pivotal step in this species. In vitro experiments using strictosidine glucosidase isolated from R. serpentina cell suspension cultures have demonstrated that the enzymatic hydrolysis of strictosidine proceeds through this compound as an intermediate, ultimately leading to the formation of cathenamine science.gov. This confirms that the initial steps of MIA biosynthesis, including the formation of this crucial aldehyde, are conserved across different genera of the Apocynaceae family.

The characterization of strictosidine synthase from R. serpentina has provided a deeper understanding of the enzyme responsible for producing the precursor to this compound nih.govnih.gov.

Metabolic Transformations and Downstream Pathways Originating from 4,21 Dehydrocorynantheine Aldehyde

Divergence to Heteroyohimbine-Type Alkaloids

The pathway leading to heteroyohimbine-type alkaloids from 4,21-dehydrocorynantheine aldehyde is a well-characterized branch of MIA biosynthesis, involving a series of isomerizations and enzymatic reactions.

Isomerization to Dehydrogeissoschizine

Following its formation, this compound undergoes a spontaneous isomerization to form 4,21-dehydrogeissoschizine (B1238243). uni-muenchen.dersc.org This conversion is a critical step, as dehydrogeissoschizine serves as the immediate precursor for the next key intermediate in this pathway. uni-muenchen.dersc.org This isomerization represents a point of chemical convergence before further enzymatic processing.

Cathenamine (B1202132) Biosynthesis Catalyzed by Cathenamine Synthase

The enzyme cathenamine synthase plays a crucial role in the biosynthesis of heteroyohimbine alkaloids. rsc.orgresearchgate.net It catalyzes the conversion of 4,21-dehydrogeissoschizine into cathenamine. rsc.orgresearchgate.net Cathenamine is a chemically reactive iminium compound that exists in equilibrium with its enamine form and serves as a central hub for the generation of various heteroyohimbine stereoisomers. rsc.org The reaction catalyzed by cathenamine synthase is a key committing step towards the formation of this class of alkaloids.

Conversion to Ajmalicine (B1678821), 19-Epiajmalicine, and Tetrahydroalstonine (B1682762)

From the central intermediate cathenamine, the pathway branches to produce a variety of heteroyohimbine alkaloids, including ajmalicine, 19-epiajmalicine, and tetrahydroalstonine. rsc.orgresearchgate.net These transformations are typically catalyzed by NADPH-dependent reductases, which introduce stereochemical diversity at specific positions of the alkaloid scaffold. The specific reductase involved determines the final product. For instance, distinct reductases are responsible for the formation of ajmalicine and tetrahydroalstonine from cathenamine. rsc.org

| Precursor | Enzyme | Product(s) | Alkaloid Type |

| This compound | Spontaneous | 4,21-Dehydrogeissoschizine | --- |

| 4,21-Dehydrogeissoschizine | Cathenamine Synthase | Cathenamine | Heteroyohimbine |

| Cathenamine | Reductases (NADPH-dependent) | Ajmalicine, 19-Epiajmalicine, Tetrahydroalstonine | Heteroyohimbine |

Pathways Leading to Sarpagan and Ajmalan-Type Alkaloids

While the path to heteroyohimbines is a direct route, the involvement of this compound in the biosynthesis of sarpagan and ajmalan-type alkaloids is more indirect, proceeding through a series of intermediates.

Intermediary Role in Ajmaline (B190527) Biosynthesis

The journey towards sarpagan and ajmalan (B1240692) alkaloids from this compound involves its conversion to geissoschizine. The enzyme geissoschizine dehydrogenase has been identified to catalyze the interconversion of geissoschizine and 4,21-dehydrogeissoschizine. nih.gov Geissoschizine is a crucial precursor for the sarpagan alkaloid scaffold. nih.govresearchgate.net The sarpagan bridge enzyme (SBE), a cytochrome P450 monooxygenase, then catalyzes the oxidative cyclization of geissoschizine to form polyneuridine (B1254981) aldehyde, a key intermediate in the ajmaline biosynthetic pathway. nih.govresearchgate.netnih.govresearchgate.net This establishes an indirect but definite link between this compound and the complex sarpagan and ajmalan structures.

Involvement of Polyneuridine Aldehyde Reductase and Sarpagan Bridge Enzyme

Once polyneuridine aldehyde is formed, it stands at another metabolic branch point. The sarpagan bridge enzyme is a key player in its formation from geissoschizine. nih.govresearchgate.netunb.ca For the biosynthesis of ajmaline, polyneuridine aldehyde undergoes further transformation. One of the key enzymes in this subsequent pathway is polyneuridine aldehyde reductase, which acts on polyneuridine aldehyde to continue the intricate series of reactions leading to the ajmalan skeleton. wikipedia.org The concerted action of these enzymes highlights the modular nature of MIA biosynthesis, where a common precursor can be channeled into different complex molecular architectures.

| Precursor | Enzyme(s) | Intermediate | Subsequent Enzyme(s) | Final Alkaloid Type |

| This compound | Geissoschizine Dehydrogenase | Geissoschizine | Sarpagan Bridge Enzyme | Sarpagan |

| Geissoschizine | Sarpagan Bridge Enzyme | Polyneuridine aldehyde | Polyneuridine Aldehyde Reductase, and others | Ajmalan |

Contributions to the Biosynthesis of Corynanthean Alkaloids

The corynanthean alkaloid family is a large and structurally diverse group of natural products. The biosynthesis of these compounds is characterized by a series of interconversions, with aldehydes and their corresponding alcohols and iminiums playing central roles. This compound is a key player in this dynamic equilibrium.

Research has shown that the enzyme geissoschizine synthase, a medium-chain alcohol dehydrogenase, can catalyze the reversible oxidation/reduction of corynanthean alkaloids. While its primary described role is the formation of 19E-geissoschizine from 4,21-dehydrogeissoschizine, it is mechanistically plausible that it can act on this compound as well. This interconversion allows the plant to maintain a pool of precursors that can be channeled into different downstream pathways as needed.

Furthermore, the reactive nature of the iminium group in this compound makes it a substrate for various cyclizing enzymes. For instance, geissoschizine oxidase, a cytochrome P450 enzyme, is known to oxidize the geissoschizine core, leading to the formation of the Strychnos alkaloid scaffold, akuammicine. nih.gov This transformation involves an oxidative coupling that is initiated by the reactivity of the core structure, a reactivity shared by this compound.

Other Biosynthetic Fates and Derived Metabolites

Beyond the interconversions within the corynanthean framework, this compound serves as a branch point to other significant alkaloid classes.

Sitsirikine (B1171667) Formation

Sitsirikine and its isomers are monoterpenoid indole (B1671886) alkaloids that are believed to be formed via the reduction of a geissoschizine-type precursor. Specifically, studies on the biosynthesis of catharanthine (B190766) and tabersonine (B1681870) have revealed that an NADPH-dependent reductase, referred to as Redox2 in some studies, can convert 19E-geissoschizine into 16R-isositsirikine. genscript.com This enzymatic reduction targets the enamine moiety of the geissoschizine molecule.

Given the structural similarity, it is highly probable that this compound can undergo a similar enzymatic reduction to yield a corresponding sitsirikine derivative. This reaction represents a significant metabolic fate, diverting the precursor away from further oxidation or cyclization and into a distinct class of alkaloids.

Flavoalkaloid Branching Pathways from Corynanthean Scaffolds

A fascinating and relatively rare class of natural products, the flavoalkaloids, are formed through the condensation of a flavonoid and a monoterpenoid indole alkaloid. Research on the stem bark of Corynanthe pachyceras has led to the isolation of novel flavoalkaloids, such as epicatechocorynantheidine. genscript.comnih.gov

The proposed biosynthetic pathway for these compounds suggests that a derivative of this compound, specifically 4,21-dehydrogeissoschizine methylether, acts as a key precursor. genscript.com The proposed mechanism involves a Michael addition of the flavonoid, epicatechin, to the α,β-unsaturated system of the dehydrogeissoschizine core. This initial coupling is followed by further intramolecular reactions to form the complex, multicyclic flavoalkaloid structure. This discovery highlights a significant branching from the central corynanthean pathway, leading to a unique class of hybrid natural products.

Interactive Data Tables

Table 1: Key Enzymes in the Metabolic Transformation of Corynanthean Aldehyde Precursors

| Enzyme | EC Number | Action | Putative Substrate | Product(s) | Organism Source (of analogous enzyme) |

| Geissoschizine Synthase | 1.3.1.36 | Reduction | This compound | Corynantheine (B231211) aldehyde | Catharanthus roseus |

| Geissoschizine Oxidase | 1.14.19.80 | Oxidative Cyclization | This compound | Akuammicine-type alkaloids | Catharanthus roseus |

| Sarpagan Bridge Enzyme | 1.14.13.- | Oxidative Cyclization | This compound | Polyneuridine aldehyde-type alkaloids | Rauwolfia serpentina |

| Reductase (e.g., Redox2) | N/A | Reduction | This compound | Sitsirikine derivatives | Catharanthus roseus |

Enzymology and Molecular Biology of 4,21 Dehydrocorynantheine Aldehyde Metabolism

Characterization of Enzymes Catalyzing Aldehyde Conversions

The conversion of aldehyde intermediates in the ajmaline (B190527) pathway is a pivotal step that dictates the formation of diverse alkaloid skeletons. The enzymes involved exhibit remarkable specificity and efficiency, ensuring the correct stereochemical outcomes.

The enzymes operating in the ajmaline biosynthetic pathway are known for their high degree of substrate specificity and stereoselectivity. This precision is crucial for the formation of the complex, multi-ring structure of ajmaline.

Polyneuridine (B1254981) Aldehyde Esterase (PNAE): This enzyme is a key player in the ajmaline pathway, acting on polyneuridine aldehyde, a compound structurally related to 4,21-Dehydrocorynantheine aldehyde. PNAE displays exceptionally high substrate specificity, catalyzing the conversion of the C10-monoterpenoid unit into a C9-unit to form 16-epivellosimine (B1246557). nih.govproteopedia.org Out of numerous alkaloidal and aromatic esters tested, only polyneuridine aldehyde and its ethyl ester were processed by PNAE, underscoring its stringent substrate requirements. proteopedia.org This high specificity is attributed to the architecture of its binding pocket and cap domain. proteopedia.org

Vinorine (B1233521) Synthase: This enzyme catalyzes the reaction between 16-epivellosimine and acetyl-CoA to produce vinorine. wikipedia.orgnih.gov Its substrates are limited to acetyl-CoA and 16-epivellosimine. wikipedia.org The enzyme demonstrates a high level of identity with other acyltransferases involved in the biosynthesis of natural products like morphine and vindoline (B23647), suggesting a conserved mechanism for substrate recognition within this enzyme superfamily. nih.gov

Vomilenine (B1248388) Reductase: This enzyme specifically acts on vomilenine to produce 2β(R)-1,2-dihydrovomilenine, a critical reduction step in the ajmaline pathway. nih.gov The stereospecificity of this reaction is vital for the subsequent cyclization and formation of the correct ajmaline stereoisomer.

The pronounced specificity of these related enzymes strongly suggests that any enzyme responsible for the metabolism of this compound would also exhibit a high degree of substrate and stereochemical selectivity.

The conversion of aldehyde functionalities within the MIA biosynthetic pathway involves a variety of catalytic mechanisms, primarily oxidation and reduction.

Aldehyde Oxidation: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the irreversible oxidation of a wide range of aldehydes to their corresponding carboxylic acids. nih.gov This process typically involves a catalytic triad (B1167595) of amino acid residues (e.g., Cysteine, Glutamate, and Asparagine) and the transfer of a hydride ion to a cofactor. nih.gov In the context of this compound, an oxidative conversion would likely follow a similar mechanism, leading to a carboxylic acid derivative.

Aldehyde Reduction: The reduction of aldehydes to alcohols is a common step in biosynthetic pathways. Vomilenine reductase, for example, catalyzes the saturation of an indolenine double bond in vomilenine. nih.gov This type of reduction is typically achieved through the transfer of a hydride from a cofactor like NADPH. nih.gov The mechanism involves the delivery of a hydride ion to the electrophilic carbon of the aldehyde or imine group, followed by protonation of the resulting alkoxide or amine.

Esterase Mechanism: Polyneuridine aldehyde esterase (PNAE) belongs to the α/β hydrolase superfamily and utilizes a catalytic triad of Serine, Aspartic acid, and Histidine for catalysis. proteopedia.orgwikipedia.org The reaction involves the hydrolysis of the methyl ester group in polyneuridine aldehyde, which is followed by a spontaneous decarboxylation to yield 16-epivellosimine. wikipedia.org

Table 1: Key Enzymes in the Vicinity of this compound Metabolism

| Enzyme | Substrate(s) | Product(s) | Catalytic Function |

| Polyneuridine Aldehyde Esterase (PNAE) nih.govproteopedia.org | Polyneuridine aldehyde | 16-epivellosimine | Ester hydrolysis, Decarboxylation |

| Vinorine Synthase wikipedia.orgnih.gov | 16-epivellosimine, Acetyl-CoA | Vinorine, CoA | Acetyltransfer |

| Vomilenine Reductase nih.gov | Vomilenine | 2β(R)-1,2-dihydrovomilenine | Reduction |

The catalytic activity of many enzymes involved in aldehyde metabolism is dependent on the presence of specific cofactors that act as electron carriers or donors of chemical groups.

NAD(P)H: Reductases, such as vomilenine reductase, are typically dependent on the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor as a source of reducing equivalents. nih.gov The hydride transfer from NADPH is a fundamental step in the reduction of aldehyde and imine functionalities. ebi.ac.uk

NAD(P)+: Oxidoreductases that catalyze the oxidation of aldehydes, such as aldehyde dehydrogenases, generally require the oxidized form of nicotinamide adenine dinucleotide (NAD+) or NADP+ as an electron acceptor. nih.gov

Acetyl-CoA: Acyltransferases, like vinorine synthase, utilize acetyl coenzyme A (acetyl-CoA) as a donor of the acetyl group. wikipedia.orgnih.gov

The specific cofactor requirement is a defining characteristic of each enzyme and is crucial for its catalytic function within the metabolic network.

Gene Expression and Regulation of Biosynthetic Enzymes in Relevant Plant Tissues

The biosynthesis of this compound and other MIAs is tightly regulated at the genetic level, with the expression of biosynthetic enzyme genes often being tissue-specific and influenced by various internal and external cues.

Transcriptomic studies in Rauvolfia serpentina have provided valuable insights into the expression patterns of genes involved in ajmaline biosynthesis. plos.orgfrontiersin.org These analyses reveal that the expression of many key enzyme genes is localized to specific tissues, which correlates with the site of alkaloid accumulation.

For instance, transcriptomic data from R. serpentina has shown that the genes encoding enzymes like strictosidine (B192452) glucosidase (SG) and polyneuridine aldehyde esterase (PNAE) are expressed in various tissues, with notable levels in the roots, where ajmaline accumulates. researchgate.net The expression of vomilenine reductase has also been shown to be highly expressed in the roots. nih.gov

Table 2: Expression Patterns of Selected Ajmaline Biosynthesis Genes in Rauvolfia serpentina

| Gene | Enzyme | Tissue with High Expression |

| SG | Strictosidine Glucosidase | Roots researchgate.net |

| PNAE | Polyneuridine Aldehyde Esterase | Roots researchgate.net |

| VR | Vomilenine Reductase | Young Roots nih.gov |

| NNMT | Norajmaline N-methyltransferase | Roots nih.gov |

This table is a simplified representation based on available transcriptomic data and may not be exhaustive.

This tissue-specific gene expression pattern suggests a highly coordinated regulation of the entire biosynthetic pathway to ensure the efficient production of the final alkaloid products.

Environmental Stress: Abiotic stresses such as drought and salinity have been shown to increase the alkaloid content in medicinal plants like Catharanthus roseus. nih.gov This is often correlated with the upregulation of genes in the MIA pathway. Elicitors, such as methyl jasmonate, are also known to induce the expression of these genes.

Developmental Stage: The production of MIAs can be dependent on the developmental stage of the plant. For example, the expression of certain biosynthetic genes and the accumulation of their corresponding alkaloids may be higher in mature tissues compared to young seedlings.

Light: Light is another important environmental factor that can influence the expression of secondary metabolism genes. The specific light quality and photoperiod can affect the transcription of key regulatory and structural genes in the MIA pathway.

These regulatory mechanisms allow the plant to modulate the production of these specialized metabolites in response to its developmental needs and environmental challenges.

Heterologous Expression Systems for Pathway Reconstitution and Enzyme Characterization

The transient nature of this compound makes its direct isolation and characterization challenging. Therefore, researchers have relied on heterologous expression systems to produce and study the enzymes that catalyze its formation and conversion. These systems allow for the functional characterization of individual enzymes in a controlled environment, away from the complex metabolic background of the native plant. The most commonly used heterologous hosts for this purpose include the bacterium Escherichia coli, the yeast Saccharomyces cerevisiae, and the plant Nicotiana benthamiana.

The formation of this compound is initiated by the enzymatic deglycosylation of strictosidine, a reaction catalyzed by strictosidine β-D-glucosidase (SGD). The resulting aglycone is unstable and spontaneously converts to this compound, which is then rapidly acted upon by other enzymes. nih.gov

Nicotiana benthamiana has emerged as a powerful tool for the transient expression of multi-gene pathways, allowing for the rapid reconstitution of complex biosynthetic routes. frontiersin.orgfrontiersin.org This system is particularly advantageous for plant-derived pathways as it provides the necessary cellular machinery, such as the endoplasmic reticulum and cytosol, for the proper folding and activity of plant enzymes. frontiersin.org

Researchers have successfully reconstituted significant portions of the MIA pathway in N. benthamiana using Agrobacterium tumefaciens-mediated transient expression. frontiersin.orgbiorxiv.orgnih.gov This involves co-infiltrating the plant leaves with multiple strains of Agrobacterium, each carrying a different enzyme of the pathway. frontiersin.org For instance, the pathway to strictosidine has been fully reconstituted in N. benthamiana without the need for feeding any intermediates. biorxiv.orgresearchgate.net This was achieved by co-expressing up to 14 enzymes, including those from the upstream secoiridoid pathway. biorxiv.org

Furthermore, the pathways leading to downstream alkaloids from the strictosidine aglycone have also been successfully reconstituted. By expressing key enzymes such as geissoschizine synthase (GS), geissoschizine oxidase (GO), and tetrahydroalstonine (B1682762) synthase (THAS), scientists have been able to produce various alkaloids, demonstrating the feasibility of using N. benthamiana as a production platform and a tool for enzyme discovery. frontiersin.org

Heterologous Expression of MIA Pathway Enzymes in Nicotiana benthamiana

| Enzyme | Source Organism | Vector System | Key Findings | References |

|---|---|---|---|---|

| Strictosidine Synthase (STR) | Catharanthus roseus | Binary vectors (e.g., pEAQ-HT-DEST1) | Successful production of strictosidine when co-expressed with upstream pathway enzymes. | biorxiv.orgresearchgate.net |

| Strictosidine β-D-Glucosidase (SGD) | Catharanthus roseus | Binary vectors | Co-expression with STR leads to the formation of the strictosidine aglycone, the precursor to this compound. | frontiersin.org |

| Geissoschizine Synthase (GS) | Catharanthus roseus | Binary vectors | Reconstitution of the pathway leading to geissoschizine from the strictosidine aglycone. | frontiersin.org |

| Tetrahydroalstonine Synthase (THAS) | Catharanthus roseus | Binary vectors | Production of tetrahydroalstonine when co-expressed with SGD, demonstrating the heteroyohimbine branch of the pathway. | frontiersin.org |

| Geissoschizine Oxidase (GO) | Catharanthus roseus | Binary vectors | Part of the reconstituted pathway leading to more complex alkaloids like catharanthine (B190766) and tabersonine (B1681870). | frontiersin.org |

The yeast Saccharomyces cerevisiae is another widely used eukaryotic host for the heterologous expression of plant enzymes. Its well-characterized genome and sophisticated genetic tools make it an ideal system for metabolic engineering and pathway reconstitution.

Several enzymes involved in the metabolism of this compound and its derivatives have been functionally expressed and characterized in yeast. For example, geissoschizine oxidase (GO), a cytochrome P450 enzyme, has been expressed in S. cerevisiae to study its activity and substrate specificity. nih.gov The expression of GO in yeast, along with other downstream enzymes, has enabled the production of important MIA precursors like catharanthine and tabersonine from supplemented intermediates. researchgate.net

The reconstitution of the entire pathway leading to complex MIAs in yeast has been a significant achievement. This has involved the expression of a large number of enzymes, sometimes over 30, and extensive metabolic engineering of the host to optimize precursor supply and pathway flux. dtu.dk

Heterologous Expression of MIA Pathway Enzymes in Saccharomyces cerevisiae

| Enzyme | Source Organism | Expression Vector | Key Findings | References |

|---|---|---|---|---|

| Geissoschizine Oxidase (GO) | Catharanthus roseus | Yeast expression plasmids (e.g., pESC series) | Characterization of its oxidative activity on geissoschizine and its role in the biosynthesis of various alkaloid scaffolds. | nih.gov |

| Geissoschizine Synthase (GS) | Catharanthus roseus | Yeast expression plasmids | Functional expression to produce geissoschizine as a substrate for downstream enzymes. | rsc.org |

| Multi-enzyme Pathway Reconstitution | Various (e.g., C. roseus) | Integrative vectors, CRISPR/Cas9 | De novo production of vindoline and catharanthine from simple sugars, demonstrating the potential of yeast as a microbial factory for MIAs. | dtu.dkscispace.com |

Escherichia coli is a prokaryotic host that is frequently used for the high-level expression of soluble enzymes for purification and biochemical characterization. While it lacks the endomembrane system of eukaryotes, which can be a limitation for certain plant enzymes like cytochrome P450s, it is an excellent system for producing enzymes such as O-methyltransferases and some dehydrogenases.

Researchers have successfully expressed and purified several MIA biosynthetic enzymes from E. coli, including strictosidine β-D-glucosidase (SGD) and various tailoring enzymes. nih.gov For example, 16-hydroxytabersonine-16-O-methyltransferase from Vinca minor was expressed in E. coli, purified, and its kinetic parameters were determined, revealing a high affinity for its substrate. nih.gov This approach allows for detailed in vitro studies of enzyme kinetics and substrate specificity, which are crucial for understanding the function of individual enzymes in the complex MIA pathway.

Heterologous Expression of MIA Pathway Enzymes in Escherichia coli

| Enzyme | Source Organism | Expression Vector | Key Findings | References |

|---|---|---|---|---|

| Strictosidine β-D-Glucosidase (SGD) | Rauvolfia serpentina | pET vectors | Purified enzyme was used to study the deglycosylation of strictosidine, confirming the formation of the reactive aglycone. | |

| 16-Hydroxytabersonine-16-O-methyltransferase (16OMT) | Vinca minor | pET vectors | The purified recombinant enzyme showed high affinity for 16-hydroxytabersonine (Km = 0.94 µM). | nih.gov |

Analytical Methodologies for Investigating 4,21 Dehydrocorynantheine Aldehyde and Its Metabolites in Biosynthetic Studies

Spectroscopic and Chromatographic Techniques for Intermediate Detection and Elucidation

The investigation of MIA biosynthesis heavily relies on a combination of chromatographic separation and spectroscopic detection methods. High-performance liquid chromatography (HPLC) is a cornerstone technique for separating the complex mixtures of alkaloids found in plant extracts or produced in enzymatic assays. universiteitleiden.nl When coupled with various detectors, particularly mass spectrometry, it becomes a powerful tool for both identifying known compounds and elucidating the structures of novel or transient intermediates.

Many intermediates in biosynthetic pathways are highly reactive and unstable, making their direct isolation and characterization difficult. A powerful strategy to circumvent this is the use of heterologous expression systems, such as transient co-expression in Nicotiana benthamiana. cornell.edunih.gov In this approach, genes for the enzymes believed to be involved in a particular pathway segment are introduced into the plant. The plant's cellular machinery then produces the enzymes, which act on endogenous or supplied substrates.

By analyzing the metabolites that accumulate, researchers can identify products of the enzymatic reactions. Even if an intermediate is too unstable to be isolated, its presence can be inferred by detecting its downstream products. The analysis of extracted ion chromatograms (EICs) from Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial in this context. nih.gov By searching for the specific mass-to-charge ratio (m/z) of a proposed intermediate, its transient formation can be confirmed even at very low concentrations. nih.gov For example, the in-source fragmentation of certain compounds can produce diagnostic ions that serve as reliable markers for their presence. nih.gov

High-Pressure Liquid Chromatography (HPLC) is the most widely used technique for the separation and analysis of alkaloids from complex biological matrices. universiteitleiden.nl In biosynthetic studies, HPLC is indispensable for analyzing the products of in vitro enzymatic reactions or the metabolic profiles of engineered cell cultures. nih.gov

Typically, separations are performed using reversed-phase columns (e.g., C18 or C8), which separate compounds based on their hydrophobicity. universiteitleiden.nl A photodiode array (DAD) or UV detector is commonly used for detection, as the indole (B1671886) moiety in these alkaloids provides a strong and characteristic UV chromophore. universiteitleiden.nl This allows for the identification and quantification of known alkaloids by comparing their retention times and UV spectra to authentic standards. For instance, HPLC analysis has been used to quantify the accumulation of alkaloids like ajmalicine (B1678821) and catharanthine (B190766) in cell cultures, revealing significant differences between various cell lines or culture conditions. nih.gov

Below is a table summarizing typical parameters for HPLC analysis of monoterpenoid indole alkaloids.

| Parameter | Typical Setting | Purpose |

| Stationary Phase | Reversed-Phase C18 or C8 | Separates alkaloids based on polarity/hydrophobicity. universiteitleiden.nl |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., Ammonium Acetate) | Elutes compounds from the column; gradient elution is common. |

| Detector | Photodiode Array (DAD) or UV | Detects and helps identify compounds based on UV absorbance. universiteitleiden.nl |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 - 40 °C | Affects retention times and peak shapes. |

While HPLC-UV is excellent for analyzing known compounds, Mass Spectrometry (MS) is essential for identifying unknown intermediates and confirming the structures of products in complex mixtures. universiteitleiden.nl When HPLC is coupled with MS (LC-MS), it provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) of the eluting compounds. frontiersin.org

In LC-MS analysis, compounds are typically observed as protonated molecules ([M+H]⁺). This allows for the determination of the molecular weight of an intermediate with high accuracy. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, a specific ion (a "parent" ion) is selected and fragmented, and the masses of the resulting "daughter" ions are analyzed. This fragmentation pattern provides a structural fingerprint that can be used to elucidate the compound's structure or confirm its identity by comparing it to databases or known standards. frontiersin.org This approach is powerful enough to identify various classes of alkaloids and their biosynthetic intermediates within a single analysis. frontiersin.orgnih.gov

| Analytical Observation | Information Gained | Example Application |

| LC Retention Time | Characteristic property for a given compound under specific conditions. | Matching retention time with a standard for initial identification. nih.gov |

| [M+H]⁺ Ion (MS) | Determines the monoisotopic molecular weight of the compound. | Confirming the mass of a proposed biosynthetic intermediate. nih.gov |

| MS/MS Fragmentation | Provides structural information based on how the molecule breaks apart. | Differentiating between isomers and elucidating unknown structures. frontiersin.org |

| Extracted Ion Chromatogram (EIC) | Tracks the abundance of a specific m/z over time. | Detecting trace levels of transient intermediates in a complex mixture. nih.gov |

Radiotracer and Stable Isotope Feeding Studies for Pathway Elucidation

Feeding studies using isotopically labeled precursors are a classical and definitive method for elucidating biosynthetic pathways. pugetsound.edu This technique involves supplying a plant or cell culture with a precursor molecule that has been enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁵N) or a radioisotope (e.g., ¹⁴C, ³H). pugetsound.edunih.gov

The labeled precursor is incorporated into the metabolic network, and the resulting downstream metabolites will also carry the isotopic label. By isolating the final product and determining the position and extent of the label incorporation (using techniques like NMR for stable isotopes or scintillation counting for radioisotopes), the metabolic route from the precursor to the product can be traced.

A key example in MIA biosynthesis was the use of ¹³C-labeled glucose in feeding studies with Catharanthus roseus cell cultures. pugetsound.edu These experiments were crucial in establishing that the iridoid precursor secologanin (B1681713) is synthesized via the non-mevalonate (MEP) pathway. pugetsound.edu Similarly, the synthesis of ¹⁴C-labeled compounds allows for sensitive tracking through metabolic pathways and quantification in various tissues or cellular compartments. nih.govnih.gov These studies provide unambiguous evidence of biosynthetic relationships between compounds.

Biological Significance and Ecological Context of 4,21 Dehydrocorynantheine Aldehyde and Its Derived Metabolites

Contributions to Plant Secondary Metabolism and Chemical Diversity

4,21-Dehydrocorynantheine aldehyde is a pivotal intermediate in the intricate web of plant secondary metabolism, specifically within the biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs). nih.gov MIAs represent one of the largest and most structurally diverse families of plant natural products, with over 2,000 known members. pugetsound.edu The chemical scaffold of this compound, a complex β-carboline, serves as a branching point for the generation of a vast array of other alkaloids. phytobank.ca

This compound is formed downstream from strictosidine (B192452), the universal precursor for all MIAs, which is synthesized from the condensation of tryptamine (B22526) and the iridoid secologanin (B1681713). pugetsound.eduresearchgate.net The pathway leading to this compound and its subsequent transformations are crucial for directing metabolic flux towards specialized and highly complex molecules. rsc.org The reactivity of its aldehyde group and the iminium cation within its structure allows for a series of cyclizations, rearrangements, and redox reactions, leading to different alkaloid skeletons. researchgate.netnih.gov

The significance of this compound lies in its position as a precursor to several major classes of Corynanthe-type alkaloids. nih.govrsc.orgacs.org Its metabolism is a key factor in the chemical diversification observed in plant families such as Apocynaceae, Rubiaceae, and Loganiaceae. pugetsound.edu Enzymes, particularly from the cytochrome P450 family, play a critical role in modifying this intermediate, introducing new functional groups and altering the stereochemistry, which dramatically increases the chemical diversity of the resulting alkaloids. biorxiv.org This enzymatic machinery is responsible for the regio- and stereospecific oxidations that lead to distinct alkaloid skeletons like aspidosperma and iboga types from the initial Corynanthe framework. rsc.orgbiorxiv.org

Below is a table detailing the properties of this compound.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| ChEBI ID | CHEBI:1737 | ebi.ac.uk |

| PubChem CID | 11953961 | nih.gov |

| Molecular Formula | C21H23N2O3+ | nih.gov |

| Monoisotopic Mass | 351.17032 | ebi.ac.uk |

| Chemical Class | Beta-carbolines | phytobank.ca |

Potential Role in Plant Defense Mechanisms and Chemical Ecology

The vast arsenal (B13267) of chemical compounds produced by plants, including alkaloids, forms the cornerstone of their defense strategies against a multitude of biotic and abiotic threats. plos.orgnih.gov Alkaloids, as a class, are well-documented for their bioactivity and often serve as potent deterrents to herbivores and pathogens. nih.gov The production of complex MIAs derived from intermediates like this compound is a key component of the plant's induced defense system. plos.org

Aldehydes themselves are recognized as important signaling molecules in plant stress responses. nih.gov While high concentrations can be cytotoxic, specific aldehydes are involved in activating defense gene expression and mediating physiological responses to wounding and pathogen attack. plos.orgnih.gov The accumulation of alkaloids derived from this compound in plant tissues, such as leaves and roots, can render them unpalatable or toxic to insect herbivores. nih.gov For instance, many alkaloids function as antinutritive substances or interfere with the nervous systems of insects. nih.govnih.gov

The field of chemical ecology examines how these chemical compounds mediate interactions between organisms. rutgers.edu The alkaloids originating from this compound are integral to these interactions. They can function not only in direct defense but also in indirect defense, where volatile compounds attract natural enemies of the herbivores. plos.org The specific blend of alkaloids produced by a plant can create a unique chemical fingerprint that influences its interactions within its ecosystem, affecting which herbivores can feed on it and which pathogens can infect it. rutgers.edu This chemical complexity, stemming from precursors like this compound, is a crucial element in the plant's ability to survive and reproduce in a complex ecological landscape.

Evolutionary Aspects of Complex Alkaloid Biosynthetic Pathways

The evolution of complex biosynthetic pathways, such as those producing monoterpenoid indole alkaloids, is a fascinating area of study that reveals the molecular mechanisms of plant adaptation. nih.gov The pathway involving this compound is a prime example of how plants have developed sophisticated chemical factories over evolutionary time. The assembly of these pathways is thought to have occurred through a combination of gene duplication, neofunctionalization, and the recruitment of enzymes from primary metabolism. rsc.org

A key feature in the evolution of MIA biosynthesis is the clustering of biosynthetic genes on chromosomes. rsc.orgbiorxiv.org This genomic organization facilitates the co-inheritance and co-regulation of the genes involved in a specific metabolic pathway. Such clusters can evolve as a single unit, allowing for the rapid development of novel chemical capabilities. rsc.org For instance, the genes for enzymes that convert strictosidine into various downstream alkaloids are often found in such clusters. biorxiv.org

The evolution of new enzymatic functions is another critical aspect. Enzymes from common protein families, such as cytochrome P450s and dehydrogenases, have been repeatedly recruited and have evolved new substrate specificities to create the vast diversity of alkaloid structures. biorxiv.org This process allows for the modification of core scaffolds like that of this compound, leading to new compounds with potentially new ecological functions. biorxiv.org In some cases, entire pathways for similar classes of alkaloids appear to have evolved independently in different plant lineages, a phenomenon known as convergent evolution, highlighting the strong selective pressure for these defensive compounds. royalsocietypublishing.orgpnas.org The study of these pathways provides insight into the molecular and evolutionary origins of the chemical diversity that is fundamental to plant survival. researchgate.netnih.gov

Future Research Directions in 4,21 Dehydrocorynantheine Aldehyde Biosynthesis and Metabolism

Elucidation of Remaining Uncharacterized Enzymatic Steps and Gene Identification

The biosynthesis of 4,21-dehydrocorynantheine aldehyde is a multi-step process involving a cascade of enzymes. Although many enzymes in the TIA pathway have been identified and characterized, several steps leading to and from this specific aldehyde remain enigmatic. A primary focus of future research will be the identification and characterization of the enzymes responsible for these transformations. This involves a combination of transcriptomics, proteomics, and metabolomics approaches to pinpoint candidate genes and enzymes.

For instance, the precise enzymatic mechanism and the corresponding gene that governs the conversion of geissoschizine to this compound is an area of active investigation. Researchers will likely employ techniques such as virus-induced gene silencing (VIGS) and CRISPR/Cas9-mediated gene knockout in model plants like Catharanthus roseus to validate the function of candidate genes. mdpi.com The successful identification of these genes will not only fill crucial gaps in our understanding of TIA biosynthesis but also provide new targets for metabolic engineering efforts aimed at increasing the production of valuable downstream alkaloids.

Chemoenzymatic and Synthetic Biology Approaches for Pathway Reconstruction

The complexity of plant-based TIA production, often hampered by low yields and intricate regulatory networks, has spurred interest in alternative production platforms. mdpi.com Chemoenzymatic and synthetic biology approaches offer a promising avenue for the reconstruction of the this compound biosynthetic pathway in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. nih.gov

Future efforts will concentrate on:

Pathway Assembly: Assembling the complete multienzyme cascade for this compound synthesis in a heterologous host. This involves the co-expression of all necessary genes from the upstream methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways, which provide the terpenoid precursor, and the shikimate pathway, which supplies the indole (B1671886) moiety. nih.govnih.gov

Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of key enzymes in the pathway. nih.gov For example, redesigning strictosidine (B192452) synthase, a pivotal enzyme, could allow for the incorporation of unnatural substrates, leading to the generation of novel alkaloid analogs. nih.gov

Metabolic Flux Optimization: Balancing the expression levels of pathway genes and optimizing precursor supply to maximize the production of the target aldehyde. sciengine.com This may involve the use of dynamic regulatory circuits and biosensors to fine-tune metabolic flux in real-time.

These synthetic biology strategies hold the potential to create robust and scalable systems for the sustainable production of this compound and its derivatives, overcoming the limitations of traditional plant extraction. nih.gov

Development of Advanced Analytical Platforms for In Situ and Real-Time Pathway Monitoring

A deeper understanding of the dynamic nature of metabolic pathways requires analytical tools that can monitor the flux of intermediates in living cells and in real-time. Current methods often rely on destructive sampling and offline analysis, which provide only a snapshot of the metabolic state.

Future research will focus on developing and implementing advanced analytical platforms, such as:

Genetically Encoded Biosensors: Designing fluorescent or luminescent biosensors that can specifically detect this compound or its precursors within living cells. These sensors would provide real-time information on metabolite concentrations and pathway dynamics.

Mass Spectrometry Imaging (MSI): Utilizing techniques like MALDI-MSI to visualize the spatial distribution of this compound and other TIA pathway intermediates within plant tissues. This can reveal the cellular and subcellular localization of biosynthesis. nih.gov

Microfluidic "Lab-on-a-Chip" Devices: Integrating enzymatic assays and analytical separation techniques on a microfluidic chip to enable high-throughput screening of enzyme variants and pathway configurations.

These technologies will provide unprecedented insights into the regulation and compartmentalization of this compound biosynthesis, facilitating more targeted and effective metabolic engineering strategies.

Investigating Enantioselective Control in Aldehyde-Mediated Biotransformations

The stereochemistry of alkaloids is crucial for their biological activity. The formation of this compound and its subsequent transformations involve precise enantioselective control, ensuring the production of the correct stereoisomer. However, the enzymatic basis for this stereochemical fidelity is not fully understood.

Future investigations will aim to:

Identify and Characterize Stereoselective Enzymes: Pinpoint the enzymes that catalyze key stereospecific reactions in the pathway leading to and from this compound. This includes identifying specific reductases or isomerases that control the formation of particular stereocenters.

Elucidate the Mechanism of Enantioselectivity: Use a combination of structural biology (e.g., X-ray crystallography), computational modeling, and site-directed mutagenesis to understand how these enzymes recognize and orient their substrates to achieve high enantioselectivity. rsc.org

Harness Enantioselective Enzymes for Biocatalysis: Employ isolated or engineered stereoselective enzymes in chemoenzymatic synthesis to produce enantiomerically pure alkaloids and their analogs. rsc.orgscispace.com This approach offers a powerful alternative to traditional asymmetric synthesis methods.

By unraveling the principles of enantioselective control in aldehyde-mediated biotransformations, researchers can not only gain fundamental knowledge of plant biochemistry but also develop new tools for the synthesis of complex, chiral molecules with potential therapeutic applications.

Q & A

Q. How is this compound detected and quantified in metabolomic studies?

- Methodological Answer : Detection employs electrospray ionization mass spectrometry (ESI-MS) in positive ion mode (ESI+), as demonstrated in metabolomic profiling of Leymus chinensis. The compound (ID 59) is identified by its mass-to-charge ratio (m/z) and retention time, cross-referenced with synthetic standards. Quantification uses calibration curves derived from spiked samples .

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to oxidation and hydrolysis. Storage at -20°C under inert gas (e.g., argon) in amber vials minimizes degradation. Stability tests via HPLC over 72 hours under varying pH (4–9) and temperature (4–25°C) conditions confirm optimal integrity at pH 6–7 and 4°C .

Advanced Research Questions

Q. What enzymatic mechanisms facilitate the reduction of this compound in alkaloid biosynthesis?

- Methodological Answer : The enzyme CrGS (geissoschizine synthase) catalyzes 1,2-iminium reduction using NADPH as a cofactor. Structural studies reveal that CrGS Phe53 and a catalytic zinc-bound water molecule orient the substrate for hydride transfer to C21, forming geissoschizine. Site-directed mutagenesis of CrGS residues (e.g., Phe53Ala) disrupts substrate binding, confirmed via kinetic assays (Km increase from 12 µM to >100 µM) .

Q. How does tautomerism between this compound and its isomers affect its reactivity in synthetic chemistry?

- Methodological Answer : Tautomerism between 4,21-dehydrogeissoschizine (55) and this compound (60) alters electrophilic reactivity. Nuclear Overhauser Effect (NOE) NMR studies show that the aldehyde tautomer predominates in polar aprotic solvents (e.g., DMSO-d6), enhancing its susceptibility to nucleophilic attack in akuammidine synthesis. Solvent-dependent equilibrium constants (Keq) range from 3.2 (in CDCl3) to 0.8 (in D2O) .

Q. What challenges arise in the multi-step synthesis of this compound, and how are they addressed?

- Methodological Answer : Key challenges include stereochemical control during ring closure and oxidation sensitivity. A validated route involves:

- Step 1 : Condensation of secologanin with tryptamine via strictosidine synthase.

- Step 2 : Acid-catalyzed deglycosylation (0.1 M HCl, 40°C) to yield the enol ether intermediate.

- Step 3 : Zn-mediated cyclization under anhydrous conditions (yield: 68%, enantiomeric excess: 92%).

Purity is confirmed via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.